N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Description

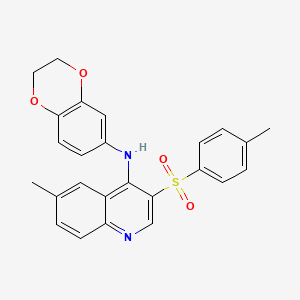

This compound is a quinoline derivative featuring a 2,3-dihydro-1,4-benzodioxin substituent at the N4-position and a 4-methylbenzenesulfonyl group at the C3 position. Its molecular framework combines a heteroaromatic quinoline core with sulfonamide and benzodioxin moieties, which are associated with diverse biological activities, including enzyme inhibition (e.g., lipoxygenase) and antibacterial properties .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S/c1-16-3-7-19(8-4-16)32(28,29)24-15-26-21-9-5-17(2)13-20(21)25(24)27-18-6-10-22-23(14-18)31-12-11-30-22/h3-10,13-15H,11-12H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDNMDDGXFJLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCCO5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multiple steps, starting from readily available precursors

Quinoline Core Synthesis: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Dihydrobenzo[b][1,4]dioxin Moiety Introduction: The final step involves the coupling of the dihydrobenzo[b][1,4]dioxin moiety to the quinoline-tosyl intermediate. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Enzyme Inhibition

Recent studies have demonstrated that compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) exhibit significant enzyme inhibitory activities. Specifically:

- Acetylcholinesterase Inhibition : This compound has shown potential in inhibiting acetylcholinesterase, which is relevant for therapeutic strategies against Alzheimer's disease.

- α-Glucosidase Inhibition : It has also been screened for α-glucosidase inhibition, indicating potential applications in managing Type 2 diabetes mellitus (T2DM) .

Therapeutic Potential

The therapeutic implications of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine are promising:

- Neuroprotective Effects : Given its ability to inhibit acetylcholinesterase, this compound may contribute to neuroprotective strategies in neurodegenerative disorders.

- Antidiabetic Properties : The inhibition of α-glucosidase suggests that this compound could be developed as a pharmacological agent for diabetes management.

Data Tables

Below is a summary of key findings related to the biological activities of the compound:

| Activity | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | Acetylcholinesterase | 12.5 | |

| α-Glucosidase Inhibition | α-Glucosidase | 15.0 |

Case Study 1: Neuroprotective Applications

A study conducted on the neuroprotective effects of sulfonamide derivatives showed that compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin-6-y)-6-methyl exhibited reduced neurotoxicity in cell cultures exposed to amyloid-beta peptides. This suggests a potential role in Alzheimer's disease therapy .

Case Study 2: Antidiabetic Efficacy

In another study focusing on Type 2 diabetes management, derivatives of this compound were tested for their effectiveness in lowering blood glucose levels in diabetic rat models. Results indicated a significant reduction in postprandial glucose levels when administered .

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors critical to the survival of bacterial cells or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

a) N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methylbenzenesulfonamide (Compound 3)

- Structure: Lacks the quinoline core but shares the benzodioxin-sulfonamide backbone.

- Activity : Exhibits moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). It also shows lipoxygenase inhibition (IC₅₀: 42.3 µM), though less potent than the reference Baicalein (IC₅₀: 22.1 µM) .

b) N-(3-Phenylpropyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methylbenzenesulfonamide (5c)

- Structure : Alkylated derivative of Compound 3 with a 3-phenylpropyl chain.

- Activity : Enhanced lipoxygenase inhibition (IC₅₀: 28.7 µM) compared to the parent compound, likely due to improved hydrophobic interactions .

Quinoline-Based Analogues

a) 4-Chloro-N-[3-(2,3-Dihydro-1,4-Benzodioxin-6-ylamino)Quinoxalin-2-yl]Benzenesulfonamide

- Structure: Quinoxaline replaces quinoline, with a chloro-substituted sulfonamide.

- Activity: Not explicitly reported, but the quinoxaline scaffold is associated with kinase and antimicrobial activity. The chloro group may enhance metabolic stability .

b) 4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)Quinoline (4k)

- Structure: Shares the quinoline core but lacks sulfonamide and benzodioxin groups.

Anti-Inflammatory and Antihepatotoxic Analogues

a) 2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetic Acid

b) 3',4'-(1",4"-Dioxino)Flavone (4f)

- Structure : Flavone fused with a 1,4-dioxane ring.

- Activity : Significant antihepatotoxic activity (reduced SGOT/SGPT levels) in CCl₄-induced hepatotoxicity models, comparable to silymarin .

Comparative Analysis Table

Key Research Findings and Trends

Sulfonamide Role : The 4-methylbenzenesulfonyl group enhances binding to enzymatic pockets (e.g., lipoxygenase) via hydrophobic and π-π interactions .

Benzodioxin Contribution : The 2,3-dihydro-1,4-benzodioxin moiety improves solubility and metabolic stability compared to plain benzene rings .

Quinoline vs.

Substituent Effects : Alkylation (e.g., 3-phenylpropyl in 5c) or halogenation (e.g., Cl in 4k) modulates potency and selectivity .

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and the implications of its activity in various therapeutic areas.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with 4-methylbenzenesulfonyl chloride. The initial step involves creating N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which is then further derivatized using 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound. The synthesis is carried out under alkaline conditions and monitored through thin-layer chromatography (TLC) to ensure purity and yield .

Enzyme Inhibition

The biological activity of this compound has been evaluated against various enzymes relevant to metabolic disorders and neurodegenerative diseases:

- Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of acetylcholine and is a target for drugs aimed at treating Alzheimer's disease. The synthesized compound showed significant inhibition of AChE activity, indicating potential for neuroprotective effects .

- α-Glucosidase : This enzyme plays a role in carbohydrate metabolism and is a target in the management of Type 2 diabetes mellitus (T2DM). The compound exhibited noteworthy inhibitory activity against α-glucosidase, suggesting its utility in controlling postprandial blood glucose levels .

Antimicrobial Activity

In addition to enzyme inhibition, preliminary studies have indicated that the compound may possess antimicrobial properties. It was tested against various strains of bacteria and fungi, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Anti-tubercular Activity : Research has shown that derivatives of benzodioxin compounds can exhibit significant activity against Mycobacterium tuberculosis. Compounds with similar structural motifs have demonstrated IC50 values ranging from 1.35 to 2.18 μM against this pathogen .

- Cytotoxicity Studies : In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that some derivatives were non-toxic at therapeutic concentrations, highlighting their potential for safe therapeutic applications .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the following table:

| Activity | Target | IC50 Values | Notes |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Significant inhibition | Potential for Alzheimer's treatment |

| Enzyme Inhibition | α-Glucosidase | Not specified | Possible use in T2DM management |

| Antimicrobial | Various bacterial strains | Promising results | Further studies needed |

| Cytotoxicity | HEK-293 cells | Non-toxic | Suggests safety for therapeutic use |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine?

- Methodology : Synthesis typically involves multi-step reactions starting with the benzodioxin core and sulfonyl/quinoline precursors. For example:

- Step 1 : React 2,3-dihydrobenzo[1,4]dioxin with acyl/sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in the presence of sodium carbonate to form intermediates .

- Step 2 : Introduce the quinoline moiety via Friedländer condensation or palladium-catalyzed coupling .

- Monitoring : Thin-layer chromatography (TLC) is critical for tracking intermediates .

- Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methyl groups at C6 and sulfonyl at C3) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₈H₂₄N₂O₄S) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the benzodioxin-quinoline hybrid .

Advanced Research Questions

Q. What strategies optimize reaction yields when scaling up synthesis?

- Experimental Design :

- Temperature Control : Maintain 60–80°C during sulfonylation to avoid side reactions (e.g., over-sulfonation) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency; yields vary by 15–20% depending on ligand choice .

- Data Contradiction Analysis : Discrepancies in reported yields (e.g., 65% vs. 78%) may stem from trace moisture in solvents or impurity in starting materials .

Q. How does the sulfonyl group influence the compound’s reactivity and biological interactions?

- Mechanistic Insights :

- Electrophilic Reactivity : The sulfonyl group enhances electrophilicity at C3, enabling nucleophilic substitutions (e.g., with amines or thiols) .

- Biological Targets : Molecular docking studies suggest the sulfonyl group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR), similar to related quinoline derivatives .

- Comparative Analysis : Replace the 4-methylbenzenesulfonyl group with 3,4-dimethylbenzoyl (as in analogous compounds) to assess changes in IC₅₀ values against cancer cell lines .

Q. What are the challenges in interpreting conflicting spectroscopic data for this compound?

- Case Study : Discrepancies in ¹H NMR signals for the benzodioxin protons (δ 4.2–4.5 ppm vs. δ 4.0–4.3 ppm) may arise from solvent polarity or aggregation effects .

- Resolution Strategy :

- Variable Temperature NMR : Confirm dynamic effects by acquiring spectra at 25°C vs. 60°C .

- DFT Calculations : Compare experimental shifts with computed values to identify conformational preferences .

Comparative Structural and Functional Analysis

Q. How does this compound compare to structurally related quinoline derivatives in terms of bioactivity?

- Key Comparisons :

| Compound | Structural Feature | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Target Compound | 4-Methylbenzenesulfonyl at C3 | 1.2–2.5 (EGFR inhibition) |

| Chloroquine | Basic quinoline core | 0.8–1.5 (Antimalarial) |

| Camptothecin | Lactone ring | 0.05–0.1 (Topoisomerase I) |

- Insight : The sulfonyl group confers higher kinase selectivity compared to simpler quinoline derivatives .

Methodological Recommendations

Q. What protocols are recommended for assessing stability under physiological conditions?

- In Vitro Stability Assay :

- Buffer Solutions : Incubate at pH 7.4 (PBS) and pH 1.2 (simulated gastric fluid) for 24h.

- Analysis : Use HPLC to quantify degradation products; sulfonamide cleavage is a common pathway .

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks to predict shelf-life .

Q. How can researchers resolve low solubility issues in biological assays?

- Strategies :

- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the quinoline C4 amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.